2-甲氧基苯基溴化镁

描述

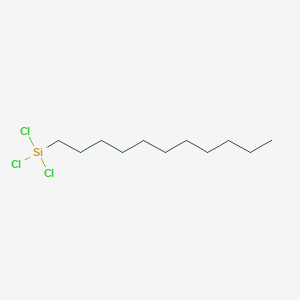

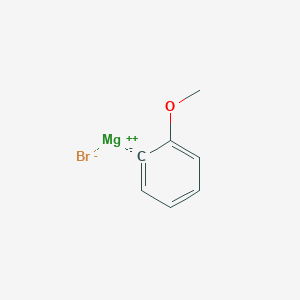

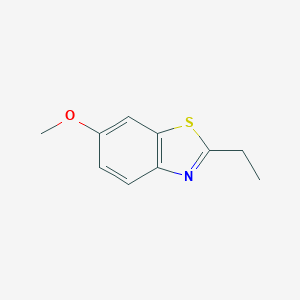

2-Methoxyphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles. The presence of a methoxy group on the phenyl ring can influence the reactivity and selectivity of the Grignard reagent due to its electron-donating effects.

Synthesis Analysis

The synthesis of phenylmagnesium bromides with intramolecularly coordinating substituents, such as methoxy groups, can be achieved through the exchange reaction of corresponding arylmercury bromides with magnesium. This method is preferred over the direct reaction of analogous bromides with magnesium, as the latter can result in extensive cleavage of the ether substituents, especially when the number of ethylene oxide units in the substituent exceeds one .

Molecular Structure Analysis

The molecular structure of related compounds, such as benzyl(2-methoxyphenyl)diphenylphosphonium bromide, has been elucidated using X-ray crystallography. This compound crystallizes in the orthorhombic space group and exhibits near-tetrahedral geometry around the phosphorus atom. The oxygen atom of the methoxy group is positioned trans to the alkyl carbon atom of the benzyl group, suggesting a weak bonding interaction .

Chemical Reactions Analysis

2-Methoxyphenylmagnesium bromide can participate in solvolytic stereoselective coupling reactions with substituted allylic chlorides. The reaction involves the formation of an intimate ion-pair intermediate, with the solvent playing a significant role in determining the regio- and stereo-selectivity of the reaction . Additionally, reactions with quinoline N-oxides have been reported, where nucleophilic ipso-attack at C-2 leads to the formation of phenylquinoline N-oxides and subsequent reaction with excess Grignard reagent to form diphenylquinoline oxyls .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyphenylmagnesium bromide are influenced by the methoxy substituent on the phenyl ring. The electron-donating effect of the methoxy group can affect the reactivity of the Grignard reagent. While specific data on the physical properties of 2-methoxyphenylmagnesium bromide are not provided in the papers, related compounds exhibit characteristics such as crystallinity, thermal stability, and optical properties that are relevant to their applications in organic synthesis and materials science . For instance, the crystal structure analysis of benzyl(2-methoxyphenyl)diphenylphosphonium bromide provides insights into the geometry and potential weak bonding interactions that could be present in similar compounds .

科学研究应用

通过 C-O 键活化进行镍催化的苯甲醚与格氏试剂的烷基化交叉偶联

2-甲氧基苯基溴化镁用于与烷基镁卤化物的镍催化交叉偶联反应。这个过程促进了苯甲醚衍生物的烷基化和复杂分子的合成。甲氧基在这些反应中的牢固性允许在化学合成中具有显着的多功能性 (户比须、高平、森冈和茶谷,2016 年)。

合成具有腙部分的新型吡啶基噻唑配体

该化合物已被用于合成具有潜在抗菌性能的新型配体。它参与配合物的结构形成,表明其在开发新型抗菌剂中的效用 (贝拉、布兰登、蒙达尔、贾纳、贾纳、桑特拉和贝拉,2017 年)。

制备 2-芳基喹啉

2-甲氧基苯基溴化镁在 2-芳基喹啉的合成中是关键,突出了其在有机化学和潜在药物应用中的作用。这一过程值得注意的是,它是在无过渡金属条件下进行的 (鸣门和东乡,2020 年)。

合成取代间苯二酚单甲醚

该化合物有助于间苯二酚单甲醚的合成,表明其在创建特殊有机化合物中的重要性 (邵和克莱夫,2015 年)。

锰催化的芳基格氏试剂的需氧杂交偶联

2-甲氧基苯基溴化镁在锰催化的交叉偶联反应中发挥作用,这对复杂有机化合物的合成具有重要意义 (加莱沙希、安东纳奇和马德森,2017 年)。

甲酰胺基支撑的镁配合物的合成和结构分析

该化合物用于形成具有独特结构的镁化合物,表明其在无机化学和材料科学中的效用 (蔡、牧师、罗和赵,2015 年)。

通过非催化 C-C 偶联反应获得空间位阻大的苯胺

它已被用于合成高度取代的苯胺,证明了其在创建具有显着位阻的化合物的效用,这在有机化学中很重要 (弗拉纳、萨姆索诺夫、内梅克和鲁日奇卡,2020 年)。

合成、晶体结构、光谱和非线性光学性质研究

该化合物在开发具有非线性光学性质的材料中发挥着重要作用,表明其在材料科学和光学应用中的重要性 (乌玛拉尼、蒂鲁瓦卢瓦尔和拉贾,2018 年)。

环戊二烯基镍(II) N-杂环卡宾配合物的合成和催化应用

2-甲氧基苯基溴化镁有助于合成镍(II)配合物,突出了其在催化和有机金属化学中的相关性 (阿特利,2020 年)。

2-溴-6-甲氧基萘的光谱分析、自然键轨道和分子对接研究

该化合物在潜在抗癌药物开发中的作用是显而易见的,展示了其在药物化学中的重要性 (萨吉、普拉萨纳、穆图和乔治,2021 年)。

铜(II)配合物的合成、表征、生物活性、DNA和BSA结合研究

该化合物参与合成具有潜在生物活性的铜(II)配合物,表明其在生物无机化学中的效用 (约克西莫维奇、巴斯基奇、波波维奇、扎里奇、科萨尼奇、兰科维奇、斯塔诺伊科维奇、诺瓦科维奇、达维多维奇、布加尔奇奇和扬科维奇,2016 年)。

使用 Pt(II) 5,10,15,20-四-(4-甲氧基苯基)-卟啉光学检测溴离子

重点介绍了该化合物在检测溴离子中的应用,这对于环境和健康相关监测至关重要 (拉斯库、普莱苏、安格尔、比尔迪亚努、弗拉斯奇奇和法加达尔-科斯马,2019 年)。

安全和危害

未来方向

作用机制

Target of Action

2-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 2-Methoxyphenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups of aldehydes, ketones, and esters .

Mode of Action

The mode of action of 2-Methoxyphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of 2-Methoxyphenylmagnesium bromide primarily affects the biochemical pathways involving carbonyl-containing compounds. It can lead to the formation of secondary and tertiary alcohols, depending on whether it reacts with an aldehyde or a ketone . The downstream effects include the synthesis of complex organic molecules from simpler precursors .

属性

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPRDUXJWIUVPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

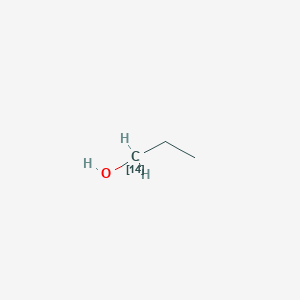

COC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16750-63-3 | |

| Record name | 2-Methoxyphenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions has 2-Methoxyphenylmagnesium bromide been successfully used in, and what role does it play?

A1: 2-Methoxyphenylmagnesium bromide, a Grignard reagent, has demonstrated efficacy in cross-coupling reactions with fluoroarenes [] and in the synthesis of specific chemical structures. For example, it reacts with 2-methoxy-1-naphthaldehyde, followed by reduction, to yield the dimethyl ether derivative of 1-(2-hydroxybenzyl)-2-napthol []. It can also react with 4,4-dimethyl-2-oxazoline to produce o-anisaldehyde []. In these reactions, it acts as a nucleophile, attacking electron-deficient carbon centers.

Q2: Are there any stereochemical aspects to consider when using 2-Methoxyphenylmagnesium bromide in synthesis?

A2: While not directly discussed in the context of 2-Methoxyphenylmagnesium bromide, stereochemistry plays a crucial role in reactions involving similar compounds. Research highlights the significance of chirality in synthesizing enantiomerically pure monophosphines []. For example, reacting diastereomerically pure (2R, 4S, 5R)-2-chloro-5-phenyl-3,4-dimethyl-1,3,2-oxazaphospholidine with 2-adamantyl magnesium bromide leads to the formation of two diastereomers of 3,4-dimethyl-2-2-adamantyl-5-phenyl-1,3,2-oxazaphospholidin-2-oxide []. This emphasizes the importance of controlling stereochemistry when employing Grignard reagents like 2-Methoxyphenylmagnesium bromide in reactions where specific stereoisomers are desired.

Q3: Are there any challenges associated with using 2-Methoxyphenylmagnesium bromide in synthesis?

A3: One potential challenge associated with using 2-Methoxyphenylmagnesium bromide is the possibility of side reactions. For instance, during the synthesis of o-anisaldehyde using 2-Methoxyphenylmagnesium bromide and 4,4-dimethyl-2-oxazoline, a small percentage of o-bromoanisole is produced as a byproduct []. This highlights the importance of optimizing reaction conditions and exploring purification methods to obtain the desired product in high yield and purity.

Q4: What research opportunities exist for exploring further applications of 2-Methoxyphenylmagnesium bromide?

A4: Further research could focus on expanding the scope of cross-coupling reactions involving 2-Methoxyphenylmagnesium bromide with a broader range of substrates beyond fluoroarenes [], such as those containing other halogens or electrophilic functional groups. Investigating the use of different catalysts and ligands could potentially lead to improved reaction conditions and expand the synthetic utility of this Grignard reagent. Additionally, exploring its reactivity in diverse synthetic transformations, such as additions to carbonyl compounds or ring-opening reactions, could uncover novel applications and contribute to the development of new synthetic methodologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

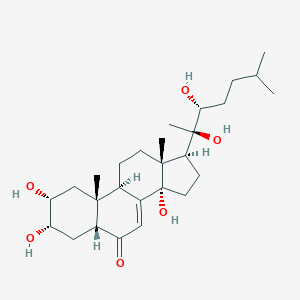

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)